4-Bromoisoquinoline-6-carbaldehyde
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Overview
Description
4-Bromoisoquinoline-6-carbaldehyde is a chemical compound with the molecular formula C10H6BrNO . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromoisoquinoline-6-carbaldehyde typically involves the bromination of isoquinoline derivatives. One common method involves the use of 2-alkynyl benzyl azides which undergo an electrocyclic reaction catalyzed by palladium to selectively afford 4-bromoisoquinoline . The reaction conditions often include the presence of PdBr2, CuBr2, and LiBr in acetonitrile (MeCN) as the solvent .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of transition metal catalysts and optimized reaction conditions is crucial for efficient industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Bromoisoquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes boron reagents and palladium catalysts to form carbon-carbon bonds.
Nucleophilic Substitution: Involves nucleophiles like amines or thiols to replace the bromine atom.
Major Products:
Substituted Isoquinolines: Resulting from substitution reactions.
Alcohols and Carboxylic Acids: From reduction and oxidation of the aldehyde group.
Scientific Research Applications
4-Bromoisoquinoline-6-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antitumor properties.
Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromoisoquinoline-6-carbaldehyde involves its interaction with various molecular targets. For instance, in biological systems, it may exert effects through the induction of apoptosis in cancer cells by interacting with cellular pathways that regulate cell death . The bromine atom and aldehyde group play crucial roles in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
4-Bromoisoquinoline: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
6-Bromoisoquinoline-4-carbaldehyde: A positional isomer with different reactivity and applications.
Uniqueness: 4-Bromoisoquinoline-6-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C10H6BrNO |
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Molecular Weight |
236.06 g/mol |
IUPAC Name |
4-bromoisoquinoline-6-carbaldehyde |
InChI |
InChI=1S/C10H6BrNO/c11-10-5-12-4-8-2-1-7(6-13)3-9(8)10/h1-6H |
InChI Key |
SMLSAJLTEYEBGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=CC(=C2C=C1C=O)Br |
Origin of Product |
United States |
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